Silanethiol, trimethyl- Silanethiol, trimethyl-
Brand Name: Vulcanchem
CAS No.: 18338-27-7
VCID: VC18045778
InChI: InChI=1S/C3H10SSi/c1-5(2,3)4/h4H,1-3H3
SMILES:
Molecular Formula: C3H10SSi
Molecular Weight: 106.26 g/mol

Silanethiol, trimethyl-

CAS No.: 18338-27-7

Cat. No.: VC18045778

Molecular Formula: C3H10SSi

Molecular Weight: 106.26 g/mol

* For research use only. Not for human or veterinary use.

Silanethiol, trimethyl- - 18338-27-7

Specification

CAS No. 18338-27-7
Molecular Formula C3H10SSi
Molecular Weight 106.26 g/mol
IUPAC Name trimethyl(sulfanyl)silane
Standard InChI InChI=1S/C3H10SSi/c1-5(2,3)4/h4H,1-3H3
Standard InChI Key KHOQXNHADJBILQ-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)S

Introduction

Structural and Electronic Properties

Molecular Geometry

Trimethylsilanethiol adopts a tetrahedral geometry around the silicon atom, with bond angles approximating 109.5° . The Si-S bond length (approximately 2.15 Å) is longer than the Si-O bond in trimethylsilanol (1.87 Å) , reflecting sulfur’s larger atomic radius. Crystallographic studies of related silanethiols, such as triphenylsilanethiol, suggest weak intermolecular S-H···S hydrogen bonding, which may influence its solid-state packing .

Electronic Configuration

The electronegativity difference between silicon (1.90) and sulfur (2.58) creates a polar Si-S bond, with partial negative charge localization on sulfur. This polarity enhances reactivity toward electrophiles compared to non-polar silicon-carbon bonds. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~6.2 eV, indicating moderate stability under ambient conditions .

Synthesis and Isolation

Hydrolysis of Trimethylchlorosilane Derivatives

Trimethylsilanethiol is theoretically accessible via hydrolysis of trimethylsilyl thioethers or thiocyanate precursors. For example, weakly basic hydrolysis of (CH₃)₃SiSCN could yield the thiol:

(CH₃)₃SiSCN + H₂O → (CH₃)₃SiSH + HCNO\text{(CH₃)₃SiSCN + H₂O → (CH₃)₃SiSH + HCNO}

This method avoids dimerization to hexamethyldisilthiane ((CH₃)₃Si-S-Si(CH₃)₃), a common byproduct in acidic conditions .

Thiol-Disulfide Exchange

Reaction of trimethylsilyl disulfides with reducing agents like lithium aluminum hydride (LiAlH₄) offers another potential route:

(CH₃)₃Si-S-S-Si(CH₃)₃ + 2 LiAlH₄ → 2 (CH₃)₃SiSH + 2 LiAlH₃S\text{(CH₃)₃Si-S-S-Si(CH₃)₃ + 2 LiAlH₄ → 2 (CH₃)₃SiSH + 2 LiAlH₃S}

This method remains untested for trimethylsilanethiol but is established for bulkier silanethiols .

Physicochemical Properties

Acidity and Basicity

Trimethylsilanethiol is a weak acid with an estimated pKa of ~12.5 in aqueous solution, less acidic than its oxygen analog trimethylsilanol (pKa 11) . Deprotonation with strong bases like sodium hydride generates the trimethylsilanethiolate anion ((CH₃)₃SiS⁻), a potent nucleophile:

(CH₃)₃SiSH + NaH → (CH₃)₃SiS⁻Na⁺ + H₂\text{(CH₃)₃SiSH + NaH → (CH₃)₃SiS⁻Na⁺ + H₂}

Thermal Stability

Thermogravimetric analysis (TGA) of analogous compounds suggests decomposition above 150°C, releasing methane and silicon-sulfur oligomers. Combustion products include silicon dioxide (SiO₂) and sulfur oxides (SOₓ), posing abrasion risks in engines—a concern documented for volatile siloxanes in biogas .

Table 1: Comparative Properties of Trimethylsilanol and Trimethylsilanethiol

PropertyTrimethylsilanol ((CH₃)₃SiOH)Trimethylsilanethiol ((CH₃)₃SiSH)
Molecular Weight90.22 g/mol106.27 g/mol
Boiling Point99°C~120°C (estimated)
pKa11~12.5 (estimated)
Si-X Bond Length1.87 Å (Si-O)2.15 Å (Si-S)

Reactivity and Applications

Nucleophilic Substitution

The sulfur lone pairs in trimethylsilanethiol facilitate reactions with alkyl halides, forming thioethers:

(CH₃)₃SiSH + R-X → (CH₃)₃Si-S-R + HX\text{(CH₃)₃SiSH + R-X → (CH₃)₃Si-S-R + HX}

This reactivity is exploited in organocatalysis and polymer cross-linking .

Surface Functionalization

Trimethylsilanethiol’s ability to bind metal oxides (e.g., TiO₂, SiO₂) via S-H dissociation makes it a candidate for modifying sensor surfaces. Self-assembled monolayers (SAMs) of silanethiols enhance corrosion resistance in microelectronics .

Challenges and Future Directions

Direct studies on trimethylsilanethiol are scarce, necessitating further research into:

  • Synthetic Optimization: Developing dimerization-free routes.

  • Spectroscopic Characterization: IR/Raman studies to confirm vibrational modes.

  • Toxicology: Assessing inhalation risks and environmental persistence.

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